4-Isopropyl-5-oxooxazolidine-3-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-5-oxooxazolidine-3-carbaldehyde typically involves multicomponent reactions of 1,2-amino alcohols . One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . This reaction is mild and straightforward, yielding the target product with good to excellent yields .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-5-oxooxazolidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Oxazolidinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazolidines.
Scientific Research Applications
4-Isopropyl-5-oxooxazolidine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-5-oxooxazolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme . The oxazolidine ring is crucial for its activity, as it can form stable complexes with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Isopropyl-5-oxooxazolidine-3-carbaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity . Its oxazolidine ring and aldehyde group make it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO3/c1-5(2)6-7(10)11-4-8(6)3-9/h3,5-6H,4H2,1-2H3 |
InChI Key |
NVHKCGLVVRWNQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)OCN1C=O |
Origin of Product |
United States |
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